molecular formula C8H13N3O3 B1436688 1-(2,2-dimethoxyethyl)-1H-imidazole-2-carbaldehyde oxime CAS No. 1160264-32-3

1-(2,2-dimethoxyethyl)-1H-imidazole-2-carbaldehyde oxime

Cat. No. B1436688
M. Wt: 199.21 g/mol
InChI Key: SULVYDYFKGMGEN-BJMVGYQFSA-N
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Description

“1-(2,2-dimethoxyethyl)-1H-imidazole-2-carbaldehyde oxime” is a chemical compound with the CAS Number: 1160264-32-3 . It has a molecular weight of 199.21 and its IUPAC name is 1- (2,2-dimethoxyethyl)-1H-imidazole-2-carbaldehyde oxime .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13N3O3/c1-13-8(14-2)6-11-4-3-9-7(11)5-10-12/h3-4,8H,5-6H2,1-2H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 199.21 . Other physical and chemical properties such as melting point, boiling point, and density are not mentioned in the search results.

Scientific Research Applications

Application 1: Synthesis of New Imidazolidin-2-ones

  • Summary of the Application: The acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles leads to the formation of new imidazolidin-2-ones . This method makes it quite easy to introduce the desired pharmacophore group into position 4 of the imidazolidine ring .
  • Methods of Application: The starting acetals were synthesized according to a previously described method , which consists in the reaction of 2,2-dimethoxyethane-1-amine and 2,2-dimethoxy-N-methylethane-1-amine with isocyanates in benzene .
  • Results or Outcomes: This method provides a simple approach to synthesize substituted imidazolidin-2-ones based on the acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles .

Application 2: Synthesis of Urea-Substituted Diarylethanes and Dibenzoxanthenes

  • Summary of the Application: A one-pot synthesis of urea-substituted diarylethanes and dibenzoxanthenes starting from 1-(2,2-dimethoxyethyl)ureas and phenols has been developed .
  • Methods of Application: The approach uses readily available reagents and catalysts, requires mild reaction conditions .
  • Results or Outcomes: The method provides the target compounds in good to high yields .

Application 3: Preparation of Dolutegravir

  • Summary of the Application: Dolutegravir is a human immunodeficiency virus type 1 (HIV-1) integrase strand transfer inhibitor (INSTI) indicated in combination with other antiretroviral agents for the treatment of HIV-1 infection . It is being marketed under the trade name Tivicay® .
  • Methods of Application: The process involves the reaction of 1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid with acetic acid .
  • Results or Outcomes: This process provides an improved method for the preparation of Dolutegravir .

Application 4: Improved Process for the Preparation of Dolutegravir

  • Summary of the Application: This application provides an improved process for the preparation of Dolutegravir or its pharmaceutically acceptable salts .
  • Methods of Application: The process involves the reaction of compound (XVI) with an optically active acid addition salt of ®-3-amino-1-butanol (IIa) .
  • Results or Outcomes: This process provides an improved method for the preparation of Dolutegravir .

Application 5: Heterocycles from Cyclopropenones

  • Summary of the Application: Cyclopropenones have been used in the synthesis of various heterocyclic ring systems . They undergo a variety of reactions such as ring-opening reactions, isomerization reactions, C–C coupling reactions, C–H activation, cycloaddition reactions, thermal and photo-irradiation reactions, and acid–base-catalyzed reactions under the influence of various chemical reagents .
  • Methods of Application: The specific methods of application can vary depending on the desired heterocyclic ring system . Some of the reactions involve the use of electrophiles, nucleophiles, radicals, and organometallics, as well as external forces such as heat and light .
  • Results or Outcomes: The use of cyclopropenones in the synthesis of heterocycles has led to the construction of a large number of skeletons .

Application 6: Modified Julia Olefination

  • Summary of the Application: The Modified Julia Olefination enables the preparation of alkenes from benzothiazol-2-yl sulfones and aldehydes in a single step . The Julia-Kocienski Olefination, a further refinement of the Modified Julia Olefination, offers very good E-selectivity .
  • Methods of Application: The reaction involves the initial addition of the sulfonyl anion to the aldehyde . The intermediates that form react further to give E- and Z-isomers of the alkene .
  • Results or Outcomes: This method provides a way to prepare alkenes with control over the E/Z selectivity .

properties

IUPAC Name

(NE)-N-[[1-(2,2-dimethoxyethyl)imidazol-2-yl]methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O3/c1-13-8(14-2)6-11-4-3-9-7(11)5-10-12/h3-5,8,12H,6H2,1-2H3/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULVYDYFKGMGEN-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN1C=CN=C1C=NO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(CN1C=CN=C1/C=N/O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-dimethoxyethyl)-1H-imidazole-2-carbaldehyde oxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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